2-Ethoxyethyl dodecanoate

Description

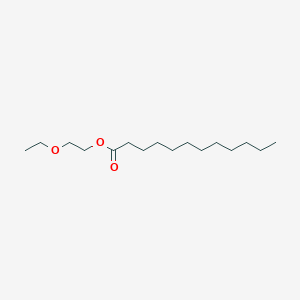

2-Ethoxyethyl dodecanoate (IUPAC name: dodecanoic acid 2-ethoxyethyl ester) is an ester derived from dodecanoic acid (lauric acid) and 2-ethoxyethanol. Its molecular formula is C₁₆H₃₂O₃, with a molecular weight of 272.43 g/mol. Structurally, it consists of a dodecanoyl group (C₁₁H₂₃CO−) linked to a 2-ethoxyethyl alcohol moiety (CH₂CH₂OCH₂CH₃). This compound is characterized by its ethoxy group, which enhances solubility in polar solvents compared to non-oxygentated esters.

Properties

CAS No. |

106-13-8 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

2-ethoxyethyl dodecanoate |

InChI |

InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-16(17)19-15-14-18-4-2/h3-15H2,1-2H3 |

InChI Key |

ZZEVAQRDBLJTKL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCCOCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOCC |

Other CAS No. |

106-13-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-ethoxyethyl dodecanoate with structurally related esters, focusing on molecular weight, retention time, and environmental behavior:

Key Observations :

- Retention Time: Branching and chain length significantly influence gas chromatography (GC) retention. For example, 3-pentyl dodecanoate elutes later (16.95 min) than methyl dodecanoate (9.203 min) due to its longer, branched alcohol moiety .

- This compound likely has a lower log Kow (~4.5–5.0) due to its ethoxy group, which increases polarity.

- Environmental Impact: Methyl dodecanoate exhibits high soil persistence (estimated Koc = 1600) , whereas this compound may degrade faster due to its ether linkage.

Q & A

Q. Answer :

- Experimental Design : Use gas chromatography-mass spectrometry (GC-MS) with calibration curves constructed from synthetic standards. Prepare serial dilutions (e.g., 5–200 ng/μL) of this compound in hexane and analyze retention times and peak areas. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Data Validation : Perform triplicate injections for each concentration to assess reproducibility. Use linear regression (R² > 0.99) for calibration curves. For biological extracts, validate recovery rates via spiked samples .

What methodologies are recommended for synthesizing this compound with high purity for thermodynamic studies?

Q. Answer :

- Synthesis Route : Transesterification of methyl dodecanoate with 2-ethoxyethanol under acidic catalysis (e.g., sulfuric acid) at 80–100°C. Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for ester bond formation (C=O stretch at ~1740 cm⁻¹) .

- Purification : Distill under reduced pressure to remove low-boiling byproducts. Verify purity (>98%) via GC-MS and nuclear magnetic resonance (NMR) spectroscopy .

How can researchers resolve contradictions in thermodynamic data (e.g., activity coefficients) for this compound in nonideal liquid mixtures?

Q. Answer :

- Model Selection : Apply local composition models like the Wilson or Renon-Prausnitz equations to account for nonrandom molecular interactions. For strongly nonideal systems (e.g., limited miscibility), introduce a nonrandomness parameter (α₁₂) to improve accuracy .

- Experimental Validation : Compare predicted vs. experimental vapor-liquid equilibria (VLE) data. Use binary interaction parameters derived from infinite dilution activity coefficients .

What advanced techniques are suitable for studying the biodegradation pathways of this compound in environmental systems?

Q. Answer :

- Aerobic Degradation : Conduct batch experiments with activated sludge or soil microbiota. Monitor degradation via CO₂ evolution or LC-MS/MS to identify intermediates (e.g., dodecanoic acid, ethoxyethanol). Use OECD 301B guidelines for biodegradability assessment .

- Bioaccumulation Analysis : Estimate bioconcentration factors (BCF) using log Kow (octanol-water partition coefficient) regression models. Validate with in vivo studies on aquatic organisms (e.g., Daphnia magna) .

How can researchers investigate the interaction of this compound with biological receptors (e.g., GPCRs) in model organisms?

Q. Answer :

- In Vivo Assays : Use C. elegans mutants (e.g., srb-6 null) to test avoidance behavior against this compound. Prepare test solutions at 1 mM in saline buffer and quantify response rates (n ≥ 40 per group) via chemotaxis assays .

- Receptor Binding Studies : Express recombinant GPCRs (e.g., SRB-6) in heterologous systems (HEK293 cells) and measure ligand-induced calcium flux or cAMP levels using fluorescent reporters .

What experimental protocols ensure accurate viscosity measurements for this compound under high-pressure conditions?

Q. Answer :

- Apparatus : Use a falling-body viscometer or pressurized capillary rheometer. Calibrate with reference fluids (e.g., n-dodecane) and validate temperature (±0.1°C) and pressure (±0.1 MPa) control .

- Data Correction : Apply the Eyring rate theory to correlate viscosity with activation volume. For mixtures, use the Grunberg-Nissan equation to account for composition effects .

How should researchers address discrepancies in reported partition coefficients (log Kow) for this compound?

Q. Answer :

- Method Standardization : Use shake-flask or HPLC methods with octanol/water phases. For HPLC, calibrate retention times against standards with known log Kow values .

- Computational Validation : Compare experimental results with predictions from software (e.g., EPI Suite) or group-contribution models (e.g., UNIFAC) .

What strategies optimize the use of this compound as a solvent in enzyme activity studies?

Q. Answer :

- Solvent Compatibility : Test enzyme stability (e.g., lipases) in this compound/water emulsions (1–5% v/v). Monitor activity via spectrophotometric assays (e.g., p-nitrophenyl ester hydrolysis) .

- Temperature Effects : Conduct Arrhenius analysis to determine activation energy (Ea) and identify optimal temperature ranges .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.